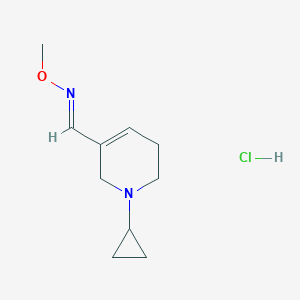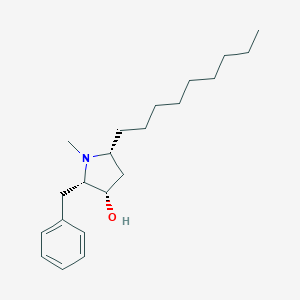
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol, also known as BNMP, is a chemical compound with potential applications in scientific research. BNMP is a chiral molecule that has been synthesized using various methods, including asymmetric synthesis and resolution.
Mechanism of Action
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol modulates the activity of GABA-A receptors by binding to a specific site on the receptor. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. When GABA binds to the receptor, chloride ions enter the neuron, leading to hyperpolarization and a decrease in neuronal excitability. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol enhances the activity of GABA-A receptors by increasing the affinity of the receptor for GABA, leading to an increase in chloride ion influx and hyperpolarization.
Biochemical and Physiological Effects:
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been shown to have anxiolytic and anticonvulsant effects in animal models. These effects are likely due to the modulation of GABA-A receptor activity. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has also been shown to have sedative effects, which may be related to its ability to enhance GABA-A receptor activity. Additionally, (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has several advantages for use in lab experiments. It is a chiral molecule that can be synthesized using various methods, allowing for the production of both enantiomers. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been shown to have specific effects on GABA-A receptors, making it a useful tool for studying the role of these receptors in neuronal excitability. However, (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has limitations as well. It has low solubility in aqueous solutions, which can make it difficult to administer in experiments. Additionally, (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol. One area of interest is the development of more efficient synthesis methods for (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol. Another area of interest is the investigation of the safety and efficacy of (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol in humans. Additionally, further research is needed to fully understand the mechanism of action of (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol on GABA-A receptors. Finally, the potential therapeutic applications of (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol for the treatment of anxiety disorders and epilepsy should be explored further.
In conclusion, (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol is a chiral molecule that has potential applications in scientific research, particularly in the field of neuroscience. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol modulates the activity of GABA-A receptors, leading to anxiolytic, anticonvulsant, and sedative effects. While (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has several advantages for use in lab experiments, it also has limitations, including low solubility and limited understanding of its safety and efficacy in humans. Future research on (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol should focus on developing more efficient synthesis methods, investigating its safety and efficacy in humans, and exploring its potential therapeutic applications.
Synthesis Methods
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol can be synthesized using various methods, including asymmetric synthesis and resolution. Asymmetric synthesis involves the use of chiral reagents or catalysts to produce chiral molecules. Resolution involves the separation of racemic mixtures of chiral molecules into their individual enantiomers. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been synthesized using both of these methods, with varying degrees of success.
Scientific Research Applications
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has potential applications in scientific research, particularly in the field of neuroscience. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has also been shown to have anxiolytic and anticonvulsant effects in animal models. These findings suggest that (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol may have therapeutic potential for the treatment of anxiety disorders and epilepsy.
properties
CAS RN |
125356-66-3 |
|---|---|
Product Name |
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol |
Molecular Formula |
C21H35NO |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol |
InChI |
InChI=1S/C21H35NO/c1-3-4-5-6-7-8-12-15-19-17-21(23)20(22(19)2)16-18-13-10-9-11-14-18/h9-11,13-14,19-21,23H,3-8,12,15-17H2,1-2H3/t19-,20+,21+/m1/s1 |
InChI Key |
GBCXKHLKJHRTAB-HKBOAZHASA-N |
Isomeric SMILES |
CCCCCCCCC[C@@H]1C[C@@H]([C@@H](N1C)CC2=CC=CC=C2)O |
SMILES |
CCCCCCCCCC1CC(C(N1C)CC2=CC=CC=C2)O |
Canonical SMILES |
CCCCCCCCCC1CC(C(N1C)CC2=CC=CC=C2)O |
synonyms |
(+)-preussin L 657398 L-657,398 preussin preussin, (+)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



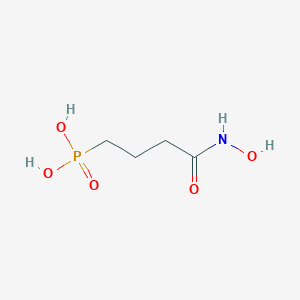
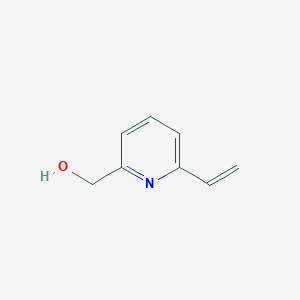
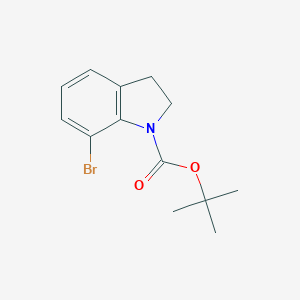

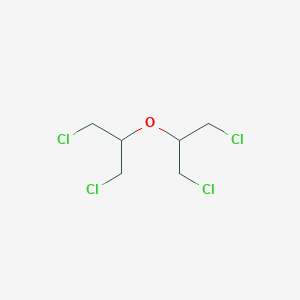


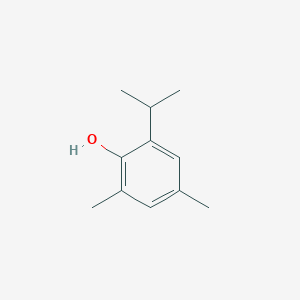
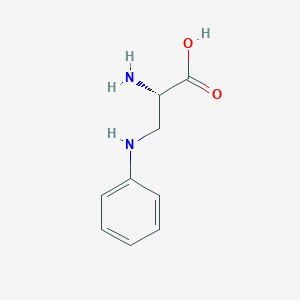
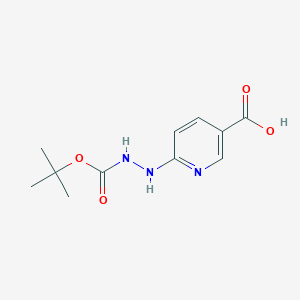

![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B136655.png)

